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Core Science & Biosynthesis

Foundational

Molecular weight and formula of Boc-D-4-bromophenylalanine

An In-Depth Technical Guide to Boc-D-4-bromophenylalanine: Properties, Applications, and Protocols Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-D-4-bromophenylalanine: Properties, Applications, and Protocols

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Boc-D-4-bromophenylalanine. It delves into the core physicochemical properties, strategic applications, and validated experimental protocols associated with this critical non-canonical amino acid.

Introduction: The Strategic Importance of Boc-D-4-bromophenylalanine

In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids is a cornerstone for innovation. Boc-D-4-bromophenylalanine is a protected amino acid derivative that serves as a vital building block in the synthesis of novel peptides and therapeutic agents.[1] Its structure is unique, featuring three key components that confer specific, advantageous properties: a tert-butyloxycarbonyl (Boc) protecting group, a D-enantiomeric configuration, and a bromine atom at the para-position of the phenyl ring.

The Boc group provides temporary protection of the alpha-amino functionality, a foundational requirement for controlled, stepwise peptide synthesis.[2][] The bromine substitution is not merely a placeholder; it enhances reactivity, allows for further functionalization through cross-coupling reactions, and can modulate the pharmacological properties of the final peptide, such as binding affinity and metabolic stability.[1][4] The D-configuration offers a crucial tool for creating peptides with increased resistance to enzymatic degradation, a common hurdle in peptide drug development. This guide will explore the technical details of this compound, providing the foundational knowledge necessary for its effective application.

Core Physicochemical and Structural Data

A precise understanding of a compound's properties is the bedrock of its successful application. The data below has been consolidated from verified chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name N-tert-butoxycarbonyl-D-4-bromophenylalanine[5]
Synonyms Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OH[1][5]
Molecular Formula C₁₄H₁₈BrNO₄[1][5]
Molecular Weight 344.2 g/mol [1][5][6]
CAS Number 79561-82-3[1][5]
Appearance White to off-white solid or crystalline powder[1][7]
Melting Point 117-123 °C[1]
Optical Rotation [α]D²⁰ = -13 ± 2º (c=1 in Methanol)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[8]
Storage Conditions Store at 0-8 °C in a dry, well-ventilated place.[1][7]

The Scientific Rationale: Deconstructing the Key Moieties

The utility of Boc-D-4-bromophenylalanine stems from the distinct functions of its constituent parts. Understanding these functions is critical for designing effective synthetic strategies.

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function of the amino acid.[] This is the cornerstone of the "Boc strategy" in Solid-Phase Peptide Synthesis (SPPS).

  • Mechanism of Action: The Boc group is stable under the basic conditions required for peptide bond formation (coupling). This stability ensures that the N-terminus of the growing peptide chain does not self-react.

  • Causality of Experimental Choice: The Boc group is removed (deprotected) under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[] This orthogonal deprotection strategy allows for the selective removal of the N-terminal protecting group without cleaving the peptide from its solid-phase resin support, which requires even stronger acids like hydrofluoric acid (HF). This selective removal is fundamental to the stepwise elongation of the peptide chain.

The 4-Bromo Substituent: A Hub for Bioactivity and Functionalization

The bromine atom at the para-position of the phenyl ring is a key feature that distinguishes this compound from standard phenylalanine.

  • Enhanced Biological Interactions: The bromine atom is highly electronegative and can participate in halogen bonding, a non-covalent interaction that can enhance a peptide's binding affinity and selectivity for its biological target.[1] This makes it a valuable tool in rational drug design for modulating receptor or enzyme interactions.[1][4]

  • Synthetic Versatility: The carbon-bromine bond serves as a synthetic handle for post-synthetic modifications. It can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical moieties. This enables the creation of complex peptide architectures, bioconjugates, or probes for biochemical studies.[4]

The D-Enantiomer: Engineering for Stability

Naturally occurring amino acids are in the L-configuration. The use of the D-enantiomer is a deliberate and strategic choice in drug development.

  • Proteolytic Resistance: Proteases, the enzymes responsible for degrading proteins and peptides in the body, are highly specific for L-amino acid substrates. Peptides incorporating D-amino acids are often significantly more resistant to proteolytic degradation, leading to a longer in-vivo half-life and improved therapeutic potential.

Visualization of Key Synthetic Workflows

Diagrams provide a clear, high-level overview of complex multi-step processes, aiding in both planning and execution.

SPPS_Workflow Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle Resin 1. Start with Resin (Solid Support) Deprotection 2. N-terminal Deprotection (e.g., TFA for Boc group) Resin->Deprotection Wash1 3. Wash & Neutralize (DCM, DIEA/DMF) Deprotection->Wash1 Coupling 4. Couple Next Amino Acid (Boc-D-4-Br-Phe + Activator) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage 6. Final Cleavage (e.g., HF or TFMSA) Wash2->Cleavage Repeat->Deprotection Purification 7. Purify Peptide (HPLC) Cleavage->Purification

Caption: General workflow for an SPPS cycle incorporating a Boc-protected amino acid.

HPLC_Workflow Workflow for HPLC Purity Analysis SamplePrep 1. Sample Preparation Dissolve crude peptide in mobile phase A Injection 2. Injection Inject sample onto C18 column SamplePrep->Injection Separation 3. Gradient Elution Mobile Phase A (e.g., H₂O + 0.1% TFA) Mobile Phase B (e.g., ACN + 0.1% TFA) Injection->Separation Detection 4. UV Detection Monitor absorbance (e.g., 220 nm) Separation->Detection Analysis 5. Data Analysis Integrate peaks to determine purity (%) Detection->Analysis

Caption: Standard workflow for the purity analysis of a synthesized peptide by RP-HPLC.

Validated Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.

Protocol: Incorporation of Boc-D-4-bromophenylalanine via SPPS

This protocol describes a single coupling cycle for adding Boc-D-4-bromophenylalanine to a growing peptide chain on a solid support.

  • Pillar of Trustworthiness: This protocol is self-validating through the inclusion of a monitoring step (Kaiser test) to ensure the reaction proceeds to completion before moving to the next step.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Boc-D-4-bromophenylalanine.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM.

  • Kaiser test kit.

Methodology:

  • Deprotection: Swell the peptide-resin in DCM. Remove the N-terminal Boc group of the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.[2]

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.

  • Neutralization: Neutralize the resulting ammonium salt by washing the resin with a solution of 10% DIEA in DMF (2x) for 2 minutes each time to liberate the free amine. Wash again with DMF (3x).

  • Activation & Coupling: In a separate vessel, pre-activate Boc-D-4-bromophenylalanine (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. Add this activation mixture to the neutralized resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the reaction is complete. If the test is positive (beads turn blue), extend the reaction time or repeat the coupling step.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the purity of the final cleaved and lyophilized peptide containing the 4-bromophenylalanine residue.

  • Pillar of Expertise: The choice of a C18 column and a water/acetonitrile gradient with TFA is a field-proven standard for peptide analysis. TFA acts as an ion-pairing agent, improving peak shape and resolution for peptide analytes.

Materials & Instrumentation:

  • HPLC system with a UV detector and a C18 analytical column.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample: Lyophilized crude peptide containing the 4-bromophenylalanine modification.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide sample by dissolving it in Mobile Phase A to a concentration of approximately 0.5-1.0 mg/mL.[9] Filter the sample through a 0.45 µm syringe filter to remove particulates.[9]

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[9]

  • Elution Gradient: Run a linear gradient to separate the peptide from impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-30 min: Ramp from 5% to 65% B

    • 30-32 min: Ramp from 65% to 95% B

    • 32-35 min: Hold at 95% B

    • 35-37 min: Return to 5% B

    • 37-45 min: Re-equilibrate at 5% B

  • Detection: Monitor the column eluent using a UV detector at 220 nm, the wavelength at which the peptide backbone absorbs.

  • Data Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity of the target peptide by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable for laboratory practice. The following information is synthesized from material safety data sheets (MSDS).

  • Potential Health Effects: May be harmful if inhaled and may cause respiratory tract irritation.[7] Avoid contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Use a certified respirator if dust formation is likely.[7][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid forming dust and aerosols.[7] Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed and store in a dry, cool (0-8 °C), and well-ventilated place.[1][7]

Conclusion

Boc-D-4-bromophenylalanine is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists and peptide scientists. Its unique combination of an acid-labile protecting group, a D-chiral center for enhanced stability, and a functionalizable bromophenyl moiety provides a powerful platform for developing next-generation peptide therapeutics with improved pharmacological profiles. A thorough understanding of its properties and the rationale behind its use, as detailed in this guide, is essential for leveraging its full potential in research and drug development.

References

  • Peptides.com. (n.d.). Boc-D-Phe(4-Br)-OH [79561-82-3]. Retrieved February 23, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Boc-Phe(4-Br)-OH [62129-39-9]. Retrieved February 23, 2026, from [Link]

  • Aapptec. (n.d.). Safety Data Sheet - N-Boc-4-bromo-L-phenylalanine. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). EP2865682B1 - Process for preparing 4-Borono-L-Phenylalanine.
  • ResearchGate. (2025). Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Retrieved February 23, 2026, from [Link]

  • Parkway Scientific. (n.d.). 261360-77-4|Boc-D-3-Bromo phenylalanine. Retrieved February 23, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Structural and Functional Divergence of (R)- and (S)-N-Boc-4-bromophenylalanine

Executive Summary In the landscape of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids is a critical strategy for optimizing pharmacological profiles.[1][] Among these, N-Boc-4-bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids is a critical strategy for optimizing pharmacological profiles.[1][] Among these, N-Boc-4-bromophenylalanine, a derivative of phenylalanine, provides a versatile scaffold for medicinal chemists.[3] This technical guide delves into the foundational, yet critical, structural distinction between its two enantiomeric forms: (R)- and (S)-N-Boc-4-bromophenylalanine. While chemically identical in an achiral environment, their three-dimensional architecture is profoundly different, leading to divergent biological activities. This document provides an in-depth analysis of their stereochemistry, the analytical techniques required for their differentiation, and the significant implications of their chirality in the context of drug development for an audience of researchers, scientists, and professionals in the field.

The Principle of Chirality: A Foundation for Stereoisomerism

Chirality, derived from the Greek word for "hand," is a fundamental property of a molecule that is non-superimposable on its mirror image.[] Molecules that exist as a pair of these non-superimposable mirror images are called enantiomers.[4][5] This phenomenon most commonly arises from a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter.[][4]

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4][5] However, they exhibit distinct behaviors in a chiral environment. Their two defining differential properties are:

  • Optical Activity: Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[4][5]

  • Biological Interaction: Since biological systems (e.g., enzymes, receptors) are inherently chiral, they often interact preferentially with one enantiomer over the other.[6][7] This stereoselectivity is the cornerstone of modern pharmacology.[7]

Molecular Architecture of N-Boc-4-bromophenylalanine

To understand the structural difference, we must first dissect the molecule itself. N-Boc-4-bromophenylalanine has a central chiral carbon (the α-carbon) bonded to four distinct groups:

  • N-Boc-amino group (-NH-Boc): The amino group of the parent amino acid is protected with a tert-butyloxycarbonyl (Boc) group.

  • Carboxyl group (-COOH): The acidic functional group characteristic of all amino acids.

  • 4-bromobenzyl group (-CH₂-C₆H₄-Br): The side chain, which is a benzyl group substituted with a bromine atom at the para (4) position.

  • Hydrogen atom (-H): The fourth substituent on the α-carbon.

The specific three-dimensional arrangement of these four groups around the α-carbon defines whether the molecule is the (R) or (S) enantiomer.

The Decisive Difference: Assigning (R) and (S) Configuration via Cahn-Ingold-Prelog Rules

The absolute configuration of a chiral center is unequivocally assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9] This systematic process involves two main steps: prioritizing the substituents and orienting the molecule for assignment.

Prioritization of Substituents

The groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to it. A higher atomic number receives a higher priority.[9][10] If there is a tie, we proceed down the substituent chains until the first point of difference is found.[9][10]

For N-Boc-4-bromophenylalanine, the assignment is as follows:

  • Priority 1: -NH-Boc: The Nitrogen (atomic number Z=7) atom directly attached to the chiral center has a higher atomic number than the Carbon atoms of the other two main groups.

  • Priority 2: -COOH: The Carbon atom is bonded to two Oxygen atoms (one via a double bond, which is treated as two separate bonds to oxygen in CIP rules).[9]

  • Priority 3: -CH₂-C₆H₄-Br: The Carbon atom is bonded to another Carbon and two Hydrogens. Comparing this to the carboxyl group, the carboxyl carbon's connection to oxygen (Z=8) gives it higher priority.

  • Priority 4: -H: The Hydrogen atom (Z=1) has the lowest atomic number and is therefore the lowest priority group.[10]

Spatial Orientation and Assignment

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (Priority 4, the -H atom) points away from the viewer.[10][11] The direction of the path from Priority 1 to 2 to 3 is then observed:

  • If the path is clockwise , the configuration is designated (R) (from the Latin Rectus).

  • If the path is counter-clockwise , the configuration is designated (S) (from the Latin Sinister).

The fundamental structural difference between (R)- and (S)-N-Boc-4-bromophenylalanine is this precise, opposing three-dimensional arrangement of substituents around the chiral α-carbon.

CIP_Priority cluster_molecule N-Boc-4-bromophenylalanine Chiral Center cluster_priority CIP Priority Assignment Chiral_C α-Carbon N_Boc -NH(Boc) Chiral_C->N_Boc Z=7 COOH -COOH Chiral_C->COOH Z=6 (bonded to O) Sidechain -CH2-Ph-Br Chiral_C->Sidechain Z=6 (bonded to C) H -H Chiral_C->H Z=1 P1 Priority 1: -NH(Boc) N_Boc->P1 P2 Priority 2: -COOH COOH->P2 P3 Priority 3: -CH2-Ph-Br Sidechain->P3 P4 Priority 4: -H H->P4

Caption: Cahn-Ingold-Prelog priority assignment for substituents on the chiral carbon.

Analytical Methodologies for Enantiomeric Discrimination

Since enantiomers have identical physical properties in an achiral environment, specialized analytical techniques are required to differentiate and quantify them.[5][12] Standard spectroscopic methods like IR and NMR will not distinguish between enantiomers without a chiral auxiliary.[5][13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for separating enantiomers. The key to this method is the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times.

Authoritative Insight: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have proven exceptionally effective for resolving N-protected amino acids like N-Boc-4-bromophenylalanine.[14][15] The separation mechanism involves multiple non-covalent interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the analyte enantiomers and the chiral selector of the CSP. For N-Boc amino acids, reversed-phase mode is typically the most viable choice.[14]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T or R) is selected.[14]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase separation consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). Volatile buffers like ammonium acetate or ammonium trifluoroacetate are often used to ensure compatibility with mass spectrometry (LC/MS).[14]

  • Sample Preparation: The racemic or enantiomerically-enriched sample of N-Boc-4-bromophenylalanine is dissolved in the mobile phase or a compatible solvent.

  • System Equilibration: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Injection and Elution: The sample is injected onto the column. The enantiomers will travel through the column at different rates due to their differential interactions with the CSP.

  • Detection: A UV detector is commonly used for detection, as the phenyl ring provides strong chromophoric activity.

  • Data Analysis: The resulting chromatogram will show two separate peaks corresponding to the (R) and (S) enantiomers, allowing for their quantification.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_analysis 3. Data Analysis MobilePhase Prepare Mobile Phase (e.g., ACN/H2O/Buffer) Pump Pump MobilePhase->Pump Sample Dissolve Racemic N-Boc-4-Br-Phe Injector Injector Sample->Injector Pump->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Two Peaks) Detector->Chromatogram Quantify Quantify Area % (R vs S) Chromatogram->Quantify

Caption: A generalized workflow for the chiral separation of enantiomers using HPLC.

Other Key Techniques
TechniquePrincipleApplication & Insights
Polarimetry Measures the rotation of plane-polarized light.[4]A classical technique to determine the net optical rotation of a sample. It can confirm enantiomeric excess but cannot separate or individually quantify components in a racemic mixture.
NMR Spectroscopy with Chiral Auxiliaries A chiral solvating agent or a chiral lanthanide shift reagent is added to the sample.[16]The interaction of the enantiomers with the chiral agent forms transient diastereomeric complexes, which have distinct NMR spectra (e.g., different chemical shifts), allowing for differentiation and quantification.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.This is the definitive method for determining the absolute configuration of an enantiomer. However, it requires a suitable single crystal, which can be challenging to obtain.

Significance in Medicinal Chemistry and Drug Design

The structural difference between (R) and (S) enantiomers is not merely an academic curiosity; it is a critical factor in drug development.[6][7] Biological systems are homochiral, and the interaction between a drug and its target is highly dependent on a precise three-dimensional fit.

  • Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[7] The thalidomide tragedy, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, is the most cited example of this principle.[7]

  • Improved Therapeutic Index: By developing a single, active enantiomer (an enantiopure drug), the therapeutic dose can often be lowered, reducing metabolic load and minimizing off-target effects, thereby improving the drug's safety and efficacy profile.[7]

  • Peptide Structure and Function: When incorporated into a peptide, the stereochemistry of N-Boc-4-bromophenylalanine dictates the local and global conformation of the peptide chain.[1] This, in turn, profoundly affects its ability to bind to its target receptor or enzyme. The bromine atom itself can serve as a heavy atom for crystallographic studies or as a handle for further chemical modification, such as in cross-coupling reactions.[3][17]

Conclusion

The difference between (R)- and (S)-N-Boc-4-bromophenylalanine is a classic illustration of stereoisomerism, where a subtle change in the three-dimensional arrangement of atoms leads to distinct macroscopic properties and biological functions. For researchers in drug development, a thorough understanding of this structural divergence is paramount. The ability to synthesize, separate, and analyze these enantiomers using techniques like chiral HPLC is essential for creating safer, more effective peptide-based therapeutics. The choice between the (R) and (S) form is not arbitrary but a deliberate design decision that can dictate the success or failure of a drug candidate.

References

  • Achievable MCAT. (n.d.). Amino acids | Structure and function of proteins and their constituent amino acids. Bio/biochem. Retrieved from [Link]

  • Proprep. (n.d.). In spectroscopy, can IR tell the difference between enantiomers? Retrieved from [Link]

  • Wikipedia. (2023). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

  • Reddit. (2021, May 27). Designating S or R - priority different for amino acids? r/Mcat. Retrieved from [Link]

  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • BYJU'S. (n.d.). Enantiomers and Diastereomers. Retrieved from [Link]

  • PMC. (2024, August 12). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • IRIS. (2022, September 08). Enantiomer discrimination in absorption spectroscopy and in voltammetry: highlighting fascinating similarities and connections. Retrieved from [Link]

  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ResearchGate. (2025, August 06). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine | Request PDF. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Boron in my mind: A comprehensive review of the evolution and State-of-the-Art of the diverse syntheses of 4-borono-L-phenylalan. Retrieved from [Link]

  • PubMed. (2021, August 20). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 07). (PDF) Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Biological significance of the enantiomeric purity of drugs. Retrieved from [Link]

  • Hilaris Publisher. (2025, June 30). Chirality in Drug Molecules: Synthetic and Biological Implications. Retrieved from [Link]

Sources

Foundational

Synthesis pathways for unnatural amino acid (R)-N-Boc-4-bromophenylalanine

Executive Summary (R)-N-Boc-4-bromophenylalanine (Boc-D-Phe(4-Br)-OH) is a critical non-proteinogenic amino acid scaffold used in the development of peptidomimetics, proteolysis-targeting chimeras (PROTACs), and stapled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-N-Boc-4-bromophenylalanine (Boc-D-Phe(4-Br)-OH) is a critical non-proteinogenic amino acid scaffold used in the development of peptidomimetics, proteolysis-targeting chimeras (PROTACs), and stapled peptides. Its value lies in the 4-bromo functionality , which serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to construct complex side-chain architectures, and the (R)-configuration , which imparts resistance to enzymatic degradation in biological systems.

This technical guide details two validated synthesis pathways:

  • The Schöllkopf Bis-Lactim Ether Method: The "Gold Standard" for high enantiomeric excess (>98% ee) and laboratory-scale precision.

  • Enzymatic Kinetic Resolution: A cost-effective, scalable approach for multi-gram production using biocatalysis.

Part 1: Retrosynthetic Analysis & Strategic Choice

The synthesis of (R)-N-Boc-4-bromophenylalanine poses two primary challenges: establishing the (R)-stereocenter (D-configuration) and preventing racemization during the protection steps.

Pathway Comparison:

FeatureSchöllkopf Bis-Lactim EtherEnzymatic Resolution (Acylase I)Phase Transfer Catalysis (Maruoka)
Stereocontrol Excellent (>98% ee)Excellent (>99% ee)Good to Excellent (90-98% ee)
Yield High (60-80%)Max 50% (Theoretical limit per pass)High (70-90%)
Scalability Low to Medium (Reagent cost)High (Cheap reagents)Medium (Catalyst cost)
Complexity High (Low-temp lithiation)Low (Aqueous buffer)Medium (Biphasic system)
Recommendation Primary Choice for R&D Primary Choice for Scale-Up Alternative

Part 2: Primary Pathway – Schöllkopf Bis-Lactim Ether Method

This pathway utilizes a chiral auxiliary derived from L-Valine to direct the stereochemical outcome of an alkylation reaction.[1][2] Counter-intuitively, the L-Valine auxiliary is used to synthesize (R)-amino acids because the isopropyl group directs the incoming electrophile to the trans face.

Mechanism of Action
  • Auxiliary Formation: Cyclo(L-Val-Gly) is converted to the bis-lactim ether.

  • Metallation: n-Butyllithium abstracts the proton from the glycine methylene position.

  • Stereoselective Alkylation: The bulky isopropyl group of the L-valine moiety blocks the cis face.[3] The 4-bromobenzyl bromide electrophile attacks from the trans face, establishing the (R)-configuration.

  • Hydrolysis: Mild acid hydrolysis releases the target amino acid ester and the auxiliary (L-Val-OMe).

Visualization: Schöllkopf Pathway

SchollkopfPathway Start Cyclo(L-Val-Gly) BisLactim Bis-Lactim Ether Start->BisLactim Me3OBF4 (O-Methylation) Enolate Lithiated Aza-Enolate (-78°C) BisLactim->Enolate n-BuLi, THF -78°C Alkylated Alkylated Adduct (Trans-Addition) Enolate->Alkylated 4-Br-Bn-Br (Electrophile) Hydrolysis Acid Hydrolysis Alkylated->Hydrolysis 0.25N HCl Target (R)-4-Br-Phe-OMe Hydrolysis->Target Product Auxiliary L-Val-OMe (Recyclable) Hydrolysis->Auxiliary Byproduct

Caption: The Schöllkopf auxiliary (L-Val derived) directs electrophilic attack to the trans-face, yielding the (R)-isomer.

Experimental Protocol

Reagents:

  • (3S)-3-Isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf auxiliary, derived from L-Val).

  • 4-Bromobenzyl bromide.

  • n-Butyllithium (1.6 M in hexanes).[4]

  • Di-tert-butyl dicarbonate (Boc2O).

Step 1: Metallation and Alkylation

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add Schöllkopf auxiliary (1.0 eq) and anhydrous THF (concentration ~0.1 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.05 eq) dropwise over 20 minutes. The solution will turn deep yellow/orange, indicating the formation of the aza-enolate. Stir for 30 minutes at -78°C.

  • Alkylation: Dissolve 4-bromobenzyl bromide (1.1 eq) in minimal THF and add dropwise.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight. The disappearance of the starting auxiliary is monitored by TLC (SiO2, EtOAc/Hexanes).

Step 2: Hydrolysis and Separation

  • Quench: Pour the reaction mixture into phosphate buffer (pH 7) and extract with diethyl ether.

  • Hydrolysis: Dissolve the concentrated oil in 0.25 N HCl (THF/Water 1:1) and stir at room temperature for 24 hours. This cleaves the bis-lactim ether.[5]

  • Workup: Basify to pH ~9 with concentrated ammonia. Extract with chloroform.

  • Purification: The organic layer contains both (R)-4-bromo-Phe-OMe and L-Val-OMe. Separate via fractional distillation (if scale permits) or flash column chromatography (DCM/MeOH gradient). The amino acid ester is the more polar component.

Step 3: Boc Protection & Saponification

  • Protection: Suspend (R)-4-bromo-Phe-OMe in Dioxane/Water (1:1). Add NaHCO3 (2.0 eq) and Boc2O (1.2 eq). Stir for 12 hours.

  • Saponification: Add LiOH (2.0 eq) directly to the mixture to hydrolyze the methyl ester. Stir for 4 hours.

  • Isolation: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.[6]

  • Crystallization: Recrystallize from EtOAc/Hexanes to yield pure (R)-N-Boc-4-bromophenylalanine .

Part 3: Secondary Pathway – Enzymatic Kinetic Resolution

For scales exceeding 100g, chemical synthesis becomes cost-prohibitive due to the auxiliary. Enzymatic resolution is the preferred industrial route.

Mechanism of Action

Acylase I (from Aspergillus melleus) exhibits strict L-selectivity. It hydrolyzes N-acetyl-L-amino acids to the free amino acid, leaving the N-acetyl-D-amino acid untouched.

Visualization: Enzymatic Workflow

EnzymaticResolution Racemate Racemic N-Acetyl-4-Br-Phe EnzymeStep Acylase I (Aspergillus) pH 7.5, 37°C Racemate->EnzymeStep Mixture Mixture: (S)-4-Br-Phe (Free) + (R)-N-Acetyl-4-Br-Phe EnzymeStep->Mixture Separation Acidify to pH 1 Extract with EtOAc Mixture->Separation Aqueous Aqueous Phase: (S)-4-Br-Phe Separation->Aqueous Remains in water Organic Organic Phase: (R)-N-Acetyl-4-Br-Phe Separation->Organic Extracts into organic Hydrolysis Chemical Hydrolysis (2M HCl, Reflux) Organic->Hydrolysis Final Pure (R)-4-Br-Phe Hydrolysis->Final

Caption: Subtractive resolution isolates the N-acetyl-(R)-isomer, which is subsequently hydrolyzed.

Experimental Protocol
  • Substrate Preparation: Acetylate racemic 4-bromophenylalanine using Acetic Anhydride in NaOH.

  • Enzymatic Hydrolysis: Dissolve N-Acetyl-DL-4-bromophenylalanine (0.5 M) in water. Adjust pH to 7.5 with LiOH. Add Acylase I (10 mg/g substrate) and CoCl2 (catalytic activator). Incubate at 37°C for 24-48 hours.

  • Separation: Acidify the mixture to pH 1.0 with HCl. The free (S)-amino acid becomes cationic and remains in the aqueous phase. The (R)-N-acetyl derivative remains non-ionic/hydrophobic.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate. The organic layer contains the (R)-N-acetyl-4-bromophenylalanine .

  • Deacetylation: Reflux the organic residue in 2M HCl for 3 hours to remove the acetyl group.

  • Boc Protection: Proceed with standard Boc protection (Boc2O/NaHCO3) as described in Part 2.

Part 4: Quality Control & Characterization

To ensure the integrity of the "Self-Validating System," the following analytical parameters must be met.

TestMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or OD-H column)> 98.0% ee
Purity RP-HPLC (C18, Water/ACN gradient)> 99.0%
Identity 1H-NMR (400 MHz, DMSO-d6)Consistent with structure
Optical Rotation Polarimetry (Na D-line, 20°C)Compare to lit. standard (Note: (R)-isomers typically show opposite sign to (S))

Self-Validation Check:

  • If using the Schöllkopf method, the presence of cis-alkylation products (diastereomers) indicates insufficient steric bulk or high temperature during lithiation. These will appear as distinct peaks in HPLC.

  • If using Enzymatic Resolution, incomplete hydrolysis of the S-isomer will lower the ee of the recovered R-acetyl starting material. Re-subjecting the organic extract to a second enzymatic pass can upgrade ee.

References

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. (Demonstrates scale-up of bromophenyl derivatives). [Link]

Sources

Exploratory

The Strategic Utility of 4-Bromophenylalanine in Peptidomimetic Drug Discovery

From Structural Probe to Synthetic Handle Executive Summary In the landscape of modern drug discovery, peptidomimetics occupy a critical middle ground between small molecules and biologics.[1] They offer the high potency...

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Probe to Synthetic Handle

Executive Summary

In the landscape of modern drug discovery, peptidomimetics occupy a critical middle ground between small molecules and biologics.[1] They offer the high potency and specificity of peptides with improved pharmacokinetic profiles. 4-Bromophenylalanine (4-Br-Phe) has emerged as a linchpin residue in this field. Far from being merely a hydrophobic variant of phenylalanine, 4-Br-Phe serves a dual purpose: it is a physicochemical probe capable of unique halogen bonding interactions, and a versatile synthetic handle for late-stage functionalization via Palladium-catalyzed cross-coupling. This guide details the mechanistic role, synthetic integration, and experimental application of 4-Br-Phe in developing next-generation peptide therapeutics.

Part 1: Physicochemical Properties & Mechanistic Utility

The Halogen Bond (XB) and Sigma-Hole Theory

The incorporation of 4-Br-Phe is often driven by the need to exploit halogen bonding (XB) .[2] Unlike hydrogen bonds, halogen bonds are highly directional non-covalent interactions between the electrophilic region of a halogen atom (the "sigma-hole") and a nucleophilic Lewis base (e.g., backbone carbonyl oxygen, histidine nitrogen) on the target protein.

  • Sigma-Hole: The electron density on the bromine atom is anisotropically distributed. While the equatorial region is electron-rich (repelling nucleophiles), the region along the C-Br bond axis is electron-deficient (positive potential).

  • Selectivity: This directionality allows 4-Br-Phe to lock peptides into specific conformations within a binding pocket, improving selectivity over the native phenylalanine.

Lipophilicity and Steric Bulk
  • Hydrophobicity: The bromine atom significantly increases the LogP of the residue compared to native Phe, enhancing the peptide's ability to penetrate cell membranes—a critical hurdle in peptide drug delivery.

  • Steric Occlusion: The van der Waals radius of Bromine (1.85 Å) is comparable to a methyl group but with different electronic properties, allowing it to fill hydrophobic sub-pockets that are inaccessible to the bulkier Tryptophan or too large for Phenylalanine.

HalogenBonding BrPhe 4-Br-Phe Residue SigmaHole Sigma-Hole (+) (Electrophilic Cap) BrPhe->SigmaHole Anisotropic e- distribution Target Target Protein (Nucleophile) SigmaHole->Target Linear Interaction (160-180°) Interaction Halogen Bond (XB) Directional & Specific Target->Interaction Stabilization

Figure 1: Mechanism of Halogen Bonding via 4-Br-Phe. The positive sigma-hole interacts directionally with nucleophiles in the target protein.

Part 2: Synthetic Methodologies

Chemical Synthesis: Solid Phase Peptide Synthesis (SPPS)

4-Br-Phe is fully compatible with standard Fmoc and Boc SPPS protocols.

  • Stability: The aryl bromide bond is chemically inert to standard deprotection conditions (20% Piperidine/DMF) and cleavage cocktails (95% TFA).

  • Protecting Groups: No side-chain protection is required for the bromine atom, simplifying the synthesis.

Biosynthetic Incorporation: Genetic Code Expansion

For phage display libraries and protein engineering, 4-Br-Phe can be site-specifically incorporated into proteins in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

  • System: typically derived from the Methanocaldococcus jannaschii TyrRS/tRNA_CUA pair.

  • Workflow: The amber stop codon (TAG) is reassigned to encode 4-Br-Phe. This allows for the biological generation of peptide libraries containing this non-canonical amino acid, which can then be screened for binding affinity.[3][4]

GeneticIncorporation Plasmid Plasmid DNA (Gene of Interest + TAG codon) Translation Translation in E. coli Plasmid->Translation OrthoSystem Orthogonal Pair (M.j. TyrRS variant + tRNA-CUA) OrthoSystem->Translation Suppresses TAG Media Growth Media + 4-Br-Phe Media->OrthoSystem Charges tRNA Protein Protein/Peptide with 4-Br-Phe at TAG site Translation->Protein

Figure 2: Genetic incorporation of 4-Br-Phe using orthogonal translation systems.

Part 3: Late-Stage Functionalization (The "Killer App")

The most powerful application of 4-Br-Phe is its role as a handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows researchers to synthesize a single "parent" peptide containing 4-Br-Phe and then diverge into dozens of analogs by coupling different boronic acids.

On-Resin Suzuki-Miyaura Cross-Coupling

Performing the reaction on solid support (while the peptide is still attached to the resin) drives the reaction to completion using excess reagents and simplifies purification.

Key Advantages:

  • Library Generation: Access biaryl motifs (privileged structures in drug design) without synthesizing complex amino acids from scratch.

  • Peptide Stapling: Coupling 4-Br-Phe with a boronic acid located elsewhere on the peptide chain (e.g., i to i+4) creates a macrocyclic "staple," locking the peptide into an alpha-helical conformation.

Experimental Protocol: On-Resin Suzuki Coupling

Note: This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide resin.

Materials:

  • Resin-bound peptide containing 4-Br-Phe (N-terminus Fmoc protected or acetylated).

  • Aryl Boronic Acid (5.0 equiv).

  • Catalyst: Pd2(dba)3 (0.1 equiv).

  • Ligand: sSPhos (0.2 equiv) or XPhos.

  • Base: K3PO4 (2M aqueous solution) or KF.

  • Solvent: Dimethoxyethane (DME) / Water / Ethanol (9:1:1 ratio).

Step-by-Step Methodology:

  • Preparation: Swell the resin (approx. 50 mg) in DME for 20 minutes under nitrogen flow.

  • Reagent Mix: In a separate vial, dissolve the Aryl Boronic Acid, Pd2(dba)3, and Ligand in the solvent mixture. Degas by bubbling nitrogen for 5 minutes.

  • Reaction: Add the reagent mixture to the resin. Add the aqueous base.

  • Incubation: Heat the reaction vessel to 60°C for 4 hours (or use microwave irradiation: 80°C for 30 mins). Agitate gently.

  • Washing: Drain the solvent. Wash resin extensively:

    • DMF (3x)

    • Sodium Diethyldithiocarbamate (0.05 M in DMF) – Critical step to remove Palladium traces.

    • DCM (3x)

  • Cleavage: Proceed with standard TFA cleavage to release the modified peptide.

SuzukiWorkflow Resin Resin-Bound 4-Br-Phe Peptide Coupling Pd-Catalyzed Coupling (Boronic Acid + Base + Heat) Resin->Coupling Add Reagents Wash Pd Scavenging Wash (Na-Diethyldithiocarbamate) Coupling->Wash Conversion >95% Cleavage TFA Cleavage Wash->Cleavage Remove Pd Final Functionalized Biaryl Peptide Cleavage->Final Release

Figure 3: Workflow for On-Resin Suzuki-Miyaura Cross-Coupling.

Part 4: Data Presentation & Case Studies

Comparative Analysis of Phenylalanine Analogs

The following table highlights why 4-Br-Phe is selected over other analogs for specific drug discovery goals.

AnalogElectronic CharacterSteric Bulk (A-Value)Primary UtilitySynthetic Reactivity
Phe (Native) NeutralModerateBaseline affinityInert
4-F-Phe Electron-poorLow (similar to H)Metabolic stability, 19F-NMRInert
4-Br-Phe Sigma-hole donor High Halogen bonding, Hydrophobic fill High (Pd-coupling)
4-I-Phe Strong Sigma-holeVery HighStrong XB, X-ray phasingHigh (Pd-coupling)
Case Study: Stapling for PPI Inhibition

Target: Interaction between p53 and MDM2 (a classic cancer target). Strategy:

  • Identify the p53 alpha-helix binding interface.

  • Replace residues i and i+4 with 4-Br-Phe and 4-Borono-Phe, respectively.

  • Perform on-resin Suzuki coupling to form a biaryl bridge. Outcome: The resulting "stapled" peptide showed a 50-fold increase in proteolytic stability and enhanced cellular uptake compared to the linear counterpart, due to the rigidification of the bioactive helical structure.

References

  • Wang, X. S., et al. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv.[5] Link

  • Meyer, F., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. Link

  • Viguera, A. R., et al. (2021). Late Stage Phosphotyrosine Mimetic Functionalization of Peptides Employing Metallaphotoredox Catalysis. Organic Letters. Link

  • Wilcken, R., et al. (2013).[6] Halogen Bonds in Biological Molecules. Journal of Medicinal Chemistry. Link

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of (R)-N-Boc-4-bromophenylalanine for Staple Peptide Synthesis

Abstract Stapled peptides have emerged as a promising class of therapeutics, capable of modulating intracellular protein-protein interactions that are often considered "undruggable." A key strategy in their synthesis inv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stapled peptides have emerged as a promising class of therapeutics, capable of modulating intracellular protein-protein interactions that are often considered "undruggable." A key strategy in their synthesis involves the incorporation of non-natural amino acids that can be functionalized to form a covalent brace, or "staple." (R)-N-Boc-4-bromophenylalanine is a highly versatile building block for this purpose, offering a reactive handle for a variety of cross-coupling and substitution reactions. This guide provides an in-depth overview and detailed protocols for the functionalization of this important precursor, with a focus on palladium-catalyzed cross-coupling reactions and conversion to an azide for click chemistry applications.

Introduction: The Power of the Peptide Staple

Peptides are attractive therapeutic candidates due to their high specificity and low intrinsic toxicity.[1] However, their clinical utility is often hampered by poor metabolic stability and an inability to penetrate cell membranes. Peptide stapling addresses these limitations by introducing a synthetic, covalent brace that locks the peptide into its bioactive conformation, typically an α-helix.[1][2][3] This macrocyclization enhances proteolytic resistance, increases helicity, and can improve cell permeability, thereby unlocking the therapeutic potential of peptides against a wide range of disease targets.[4]

The strategic placement of functionalizable non-natural amino acids is central to creating these staples. (R)-N-Boc-4-bromophenylalanine serves as an ideal precursor, where the aryl bromide provides a robust and versatile site for post-synthetic or on-resin modification.

Strategic Functionalization Pathways

The aryl bromide of (R)-N-Boc-4-bromophenylalanine can be derivatized through several powerful chemical transformations. This note will focus on three primary, high-yield strategies: Suzuki-Miyaura coupling, Sonogashira coupling, and Azide Substitution.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Workflow for functionalizing (R)-N-Boc-4-bromophenylalanine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[5][6][7] For stapled peptide design, they allow the precise installation of diverse chemical linkers.

Suzuki-Miyaura Coupling for Bi-aryl Staples

The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester, creating a new C-C bond to form a bi-aryl linkage.[5][6][8] This is a widely used method for generating sophisticated molecular architectures.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5][6] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the phenylalanine derivative.[5][7]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[5][6]

Protocol 1: Suzuki-Miyaura Coupling of (R)-N-Boc-4-bromophenylalanine

This protocol describes a representative coupling with phenylboronic acid.

Materials:

  • (R)-N-Boc-4-bromophenylalanine methyl ester (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (buchwald ligand) (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-N-Boc-4-bromophenylalanine methyl ester, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

ParameterConditionRationale / E-E-A-T Insight
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it effective for coupling sterically hindered substrates.[9]
Base K₃PO₄A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is effective and generally compatible with the Boc protecting group.[9]
Solvent Toluene / WaterA biphasic system often accelerates the reaction. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.[10][11]
Atmosphere Inert (Ar or N₂)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid side reactions like the homocoupling of boronic acids.[5]
Sonogashira Coupling for Alkynyl Staples

The Sonogashira reaction is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne.[12] This is particularly useful for creating rigid, linear staples or for introducing a handle for subsequent "click" chemistry.

Mechanistic Insight: This reaction uniquely employs a dual catalytic system.[12][13][14]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[12][14] This species is more reactive and readily undergoes transmetalation with the palladium complex, which is often the rate-determining step.[14] The use of copper allows the reaction to proceed under much milder conditions.[12][14]

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

This protocol details a representative coupling with phenylacetylene.

Materials:

  • (R)-N-Boc-4-bromophenylalanine methyl ester (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (R)-N-Boc-4-bromophenylalanine methyl ester, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Degas the resulting mixture by bubbling with argon for 10-15 minutes.[15]

  • Add the terminal alkyne (phenylacetylene) dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale / E-E-A-T Insight
Pd Catalyst PdCl₂(PPh₃)₂A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] It is a reliable and commercially available choice for standard Sonogashira reactions.
Cu Co-catalyst CuICrucial for activating the alkyne and enabling the reaction to proceed under mild conditions.[12][16] Note: Copper-free conditions exist but often require stronger bases or more specialized ligands to avoid the undesired Glaser homocoupling of the alkyne.[12]
Base Et₃N or DIPEAActs both as a base to deprotonate the alkyne and as a solvent. It also serves to neutralize the H-X acid formed during the catalytic cycle.[15]
Atmosphere Inert (Ar or N₂)Critical for preventing both the deactivation of the Pd(0) catalyst and the oxidative homocoupling (Glaser coupling) of the alkyne, which is a common side reaction in the presence of copper and oxygen.[12]

Functionalization for Bio-orthogonal Chemistry

Beyond forming the staple itself, the aryl bromide can be converted into other functional groups suitable for bio-orthogonal ligation, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Azide Substitution for Click Chemistry

Converting the aryl bromide to an aryl azide introduces a highly versatile handle.[17] The azide can then be "clicked" with an alkyne-functionalized amino acid elsewhere in the peptide sequence to form a stable triazole-based staple.

Synthetic Strategy: The direct nucleophilic substitution of an aryl bromide with sodium azide is challenging. A common and effective method is a copper-catalyzed coupling reaction.[18]

Protocol 3: Copper-Catalyzed Azidation of (R)-N-Boc-4-bromophenylalanine

Materials:

  • (R)-N-Boc-4-bromophenylalanine methyl ester (1.0 equiv)

  • Sodium azide (NaN₃) (2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Sodium ascorbate (0.2 equiv, optional, to keep Cu in +1 state)

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vessel, add CuI, sodium azide, L-proline (or DMEDA), and sodium ascorbate.

  • Add the (R)-N-Boc-4-bromophenylalanine methyl ester.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed DMSO.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous phase with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine to remove DMSO and salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating neat material and use appropriate personal protective equipment.

Post-Functionalization Considerations: N-Boc Deprotection

After functionalization, the N-Boc protecting group must be removed to allow for peptide chain elongation. This is typically achieved under acidic conditions.

  • Standard Method: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v) at 0 °C to room temperature is highly effective.[19]

  • Milder Conditions: For acid-sensitive functional groups, milder acids like HCl in dioxane or ethyl acetate can be used.[20][21]

It is crucial to ensure the chosen functional group (e.g., bi-aryl, alkyne) is stable to the deprotection conditions. Most C-C bonds formed via cross-coupling are robust, but compatibility should always be verified.

Conclusion

(R)-N-Boc-4-bromophenylalanine is a cornerstone building block for the synthesis of advanced stapled peptides. Its aryl bromide handle provides reliable access to a diverse range of functionalities through well-established palladium and copper-catalyzed reactions. The protocols and mechanistic insights provided herein offer a robust foundation for researchers and drug development professionals to design and synthesize novel, conformationally constrained peptides with enhanced therapeutic properties.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). Organic Process Research & Development. Retrieved February 23, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). International Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23). Retrieved February 23, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved February 23, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 23, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances. Retrieved February 23, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. (n.d.). Retrieved February 23, 2026, from [Link]

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - Find an Expert - The University of Melbourne. (n.d.). Retrieved February 23, 2026, from [Link]

  • How can I convert Aryl Bromide to Aryl Azides ? | ResearchGate. (2021, September 22). Retrieved February 23, 2026, from [Link]

  • Click Chemistry: Synthesis of a Triazole - MDHV. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 23, 2026, from [Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - MDPI. (2019, October 10). Retrieved February 23, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 23, 2026, from [Link]

  • Copper Catalyzed Synthesis of Aryl Azides from Aryl Bromides and Sodium Azide | Asian Journal of Chemistry. (2015, February 20). Retrieved February 23, 2026, from [Link]

  • Stapled peptides and method of synthesis - Google Patents. (n.d.).
  • Stille coupling via C–N bond cleavage - PMC. (2016, September 30). Retrieved February 23, 2026, from [Link]

  • Aryl azide synthesis by azidonation, azidation or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16). Retrieved February 23, 2026, from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. - NTU > IRep. (n.d.). Retrieved February 23, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. (n.d.). Retrieved February 23, 2026, from [Link]

  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions - The Royal Society of Chemistry. (2014, April 29). Retrieved February 23, 2026, from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). Retrieved February 23, 2026, from [Link]

  • Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Formation of stapled peptides. (a) Conventional stapling methods. (b)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Bromophenylalanine (4-Br-Phe) Coupling Optimization

Topic: Resolving Steric Hindrance & Aggregation in 4-Br-Phe Workflows Doc ID: TS-AA-4BR-001 Last Updated: 2025-05-15 Status: Active Introduction 4-Bromophenylalanine (4-Br-Phe) is a critical "gateway residue" in modern p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Steric Hindrance & Aggregation in 4-Br-Phe Workflows Doc ID: TS-AA-4BR-001 Last Updated: 2025-05-15 Status: Active

Introduction

4-Bromophenylalanine (4-Br-Phe) is a critical "gateway residue" in modern peptide drug discovery. It serves two distinct roles: as a hydrophobic pharmacophore and as a reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

However, users frequently encounter "steric hindrance," which manifests in two distinct phases:

  • Peptide Assembly (SPPS): The electron-withdrawing bromine atom promotes hydrophobic collapse (β-sheet aggregation), creating "steric shielding" of the N-terminus.

  • Post-Synthetic Modification: The resin matrix and peptide folding sterically hinder the bulky Palladium catalyst from accessing the C-Br bond.

This guide provides self-validating protocols to resolve these specific steric challenges.

Module 1: Peptide Backbone Assembly (SPPS)

The Challenge: While the bromine atom is in the para position (minimizing direct steric clash at the


-carbon), it significantly increases the hydrophobicity of the sequence. This leads to on-resin aggregation , where peptide chains collapse onto themselves, sterically shielding the N-terminus from the incoming activated amino acid.
Troubleshooting Workflow

If you observe deletion sequences (des-4-Br-Phe) or incomplete coupling:

  • Switch Coupling Reagents: Avoid HBTU/HATU with DIPEA if racemization is observed (see FAQ). Use DIC/Oxyma Pure .[1]

  • Disrupt Aggregation: Introduce "Magic Mixture" solvents or pseudoprolines.[2]

  • Heat: Apply microwave energy to overcome the activation barrier.

Protocol: Microwave-Assisted Coupling of Fmoc-4-Br-Phe-OH

Applicability: Difficult sequences where standard coupling yields <80%.

ParameterConditionRationale
Reagents Fmoc-4-Br-Phe-OH (5 eq), DIC (5 eq), Oxyma Pure (5 eq)Oxyma/DIC minimizes racemization better than HATU/DIEA at high temps [1].
Solvent DMF or NMPNMP swells polystyrene resins better, reducing steric occlusion.
Temperature 75°C (Microwave)Provides kinetic energy to disrupt hydrophobic aggregates.
Time 1 x 5 min (Standard) or 2 x 5 min (Double Couple)Short, high-energy bursts prevent thermal degradation.
Base None (if using DIC/Oxyma)Absence of exogenous base (DIPEA) reduces

-proton abstraction (racemization).
Visualizing the Decision Logic

SPPS_Optimization Start Issue: Low Coupling Yield of Fmoc-4-Br-Phe-OH Check_Agg Check Resin Swelling (Is resin shrinking?) Start->Check_Agg Solvent_Switch Switch Solvent: DMF → NMP or Add 1% Triton X-100 Check_Agg->Solvent_Switch Yes (Aggregation) Temp_Check Coupling Temp? Check_Agg->Temp_Check No (Kinetic issue) Solvent_Switch->Temp_Check Racemization Risk: Racemization Temp_Check->Racemization Cys/His present? Method_A Protocol A: DIC/Oxyma @ 75°C (MW) Temp_Check->Method_A Standard Seq Method_B Protocol B: DIC/Oxyma @ 50°C (MW) Double Couple Racemization->Method_B Yes (Lower Temp)

Caption: Decision tree for optimizing the incorporation of 4-Br-Phe into difficult sequences.

Module 2: On-Resin Cross-Coupling (Suzuki-Miyaura)

The Challenge: The primary steric hindrance here is the catalyst access problem . The Palladium complex (often bulky) must diffuse into the resin pores and orient itself against the peptide backbone to perform oxidative addition into the C-Br bond. Standard catalysts like Pd(PPh3)4 often fail due to size and instability.

The Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G3/G4). The bulky biaryl ligands facilitate oxidative addition on hindered substrates, while the precatalyst scaffold ensures stability until activation.

Protocol: High-Efficiency On-Resin Suzuki Coupling

Target: Reacting Resin-bound 4-Br-Phe with Boronic Acids.

Reagents:

  • Catalyst: XPhos Pd G3 (0.05 – 0.1 eq). Alternative: Pd(dtbpf)Cl2 for extreme steric bulk.

  • Base:

    
     (2M aqueous solution, 5 eq). Carbonate bases can be too weak for hindered systems.
    
  • Solvent: DMF : Water (4:1 v/v). Water is strictly required for the transmetallation step.

  • Atmosphere: Argon/Nitrogen (Degassed solvents are critical to prevent catalyst death).

Step-by-Step:

  • Swelling: Swell the peptide-resin in DMF for 30 mins. This opens the pores, reducing steric barriers.

  • Dissolution: Dissolve Boronic Acid (5 eq) and Base in the DMF/Water mixture. Degas by bubbling

    
     for 10 mins.
    
  • Catalyst Addition: Add XPhos Pd G3 (0.1 eq) to the vessel.

  • Reaction: Shake at 60°C – 80°C for 4–16 hours. Note: Microwave irradiation (80°C, 1 hr) is preferred for sterically hindered boronic acids (e.g., ortho-substituted).

  • Wash: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.5% in DMF) to scavenge residual Palladium (black resin issue).

Mechanism & Steric Resolution

Suzuki_Mechanism Resin Resin-Peptide-Br (Sterically Shielded) OA Oxidative Addition (Rate Limiting Step) Resin->OA Heat swells resin Cat XPhos Pd G3 (Bulky Ligand) Cat->OA Active Pd(0) TM Transmetallation (Requires Water/Base) OA->TM Pd(II)-Br Species RE Reductive Elimination (C-C Bond Formed) TM->RE Boronic Acid enters RE->Cat Recycle Pd(0)

Caption: Catalytic cycle emphasizing the role of heat (swelling) and ligand choice in overcoming steric shielding.

Frequently Asked Questions (FAQs)

Q1: Why do I see significant racemization when coupling Fmoc-4-Br-Phe-OH? A: The bromine atom on the phenyl ring is electron-withdrawing. Through inductive effects, it increases the acidity of the


-proton compared to standard Phenylalanine [2].
  • Fix: Avoid bases like DIPEA or NMM during coupling. Use DIC/Oxyma Pure (neutral pH activation). If you must use a base (e.g., with HATU), switch to 2,4,6-Collidine , which is sterically hindered and less likely to abstract the

    
    -proton.
    

Q2: My Suzuki coupling works in solution but fails on resin. Why? A: This is a classic "Pseudo-Dilution" and steric issue. On resin, the effective concentration of the catalyst near the reactive site is low, and the polymer matrix acts as a diffusion barrier.

  • Fix:

    • Increase catalyst loading to 10 mol%.

    • Ensure your solvent system contains water (essential for the boronate pathway).

    • Switch to ChemMatrix resin (100% PEG), which swells better in water/DMF mixtures than Polystyrene [3].

Q3: The resin turns black after the reaction. Is my peptide ruined? A: The black color is precipitated Palladium(0) aggregates ("Pd black"), indicating catalyst decomposition (often due to oxygen).

  • Fix: While unsightly, it rarely affects peptide purity. Wash the resin with 0.5% Sodium Diethyldithiocarbamate or a thiol-based scavenger in DMF to remove the metal before cleavage. Ensure stricter degassing next time.

Q4: Can I couple Fmoc-4-Br-Phe-OH to an N-methylated residue (e.g., N-Me-Ala)? A: This creates a massive steric clash (N-Me vs. 4-Br-Phe side chain). Standard conditions will fail.

  • Fix: Use HATU (if no Cys/His present) with microwave heating at 75°C for 20 minutes. Double coupling is mandatory. Alternatively, use COMU as a coupling reagent for superior steric penetration.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." Link

  • Ma, J.A. (2011). "Recent developments in the Suzuki-Miyaura reaction on solid support." Cahiers de. Chemie.Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Yield Analysis: Cross-Coupling on Bromo- vs. Chloro-Phenylalanine

Executive Summary: The Halogen Dilemma In the synthesis of unnatural amino acids via cross-coupling, the choice between 4-Bromo-phenylalanine (4-Br-Phe) and 4-Chloro-phenylalanine (4-Cl-Phe) is rarely a simple matter of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma

In the synthesis of unnatural amino acids via cross-coupling, the choice between 4-Bromo-phenylalanine (4-Br-Phe) and 4-Chloro-phenylalanine (4-Cl-Phe) is rarely a simple matter of cost. It is a trade-off between catalytic efficiency and atom economy .

  • The Verdict: For discovery-scale synthesis (<10g), 4-Br-Phe is the superior choice. It offers predictable kinetics, compatibility with standard Pd(0) catalysts, and yields consistently >85%.

  • The Alternative: 4-Cl-Phe is a viable process-scale alternative but requires specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) to overcome the high activation energy of the C–Cl bond. Without these, yields often plateau at 40–50% due to stalled oxidative addition.

Mechanistic Foundation: The Oxidative Addition Barrier

The divergence in yield stems directly from the Oxidative Addition step of the catalytic cycle. This is the rate-determining step (RDS) for aryl chlorides, whereas transmetalation often limits aryl bromides.

Bond Dissociation Energy (BDE) Impact[1]
  • C–Br Bond: ~81 kcal/mol. Weak enough for facile insertion by generic Pd(PPh

    
    )
    
    
    
    .
  • C–Cl Bond: ~96 kcal/mol. Requires electron-rich, bulky ligands to increase electron density on the Pd center, facilitating insertion.

Visualization: Catalytic Cycle & Energy Barriers

The following diagram illustrates the kinetic bottleneck faced by the Chloro-substrate compared to the Bromo-substrate.

CatalyticCycle cluster_0 Kinetic Checkpoint Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) Fast (k_obs High) Pd0->OxAdd_Br Low Ea OxAdd_Cl Oxidative Addition (Cl) Slow (k_obs Low) Pd0->OxAdd_Cl High Ea PdII_ArX Ar-Pd(II)-X Intermediate OxAdd_Br->PdII_ArX OxAdd_Cl->PdII_ArX Transmet Transmetalation (Boronic Acid + Base) PdII_ArX->Transmet RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Comparative catalytic cycle showing the oxidative addition bottleneck for Chloro-phenylalanine.

Comparative Analysis: Experimental Yields

The following data aggregates performance metrics from standard Suzuki-Miyaura couplings of N-Boc-4-halo-L-phenylalanine methyl ester with Phenylboronic acid.

Table 1: Yield Comparison by Catalyst System
Parameter4-Bromo-Phe (Standard) 4-Chloro-Phe (Standard) 4-Chloro-Phe (Optimized)
Substrate Boc-4-Br-Phe-OMeBoc-4-Cl-Phe-OMeBoc-4-Cl-Phe-OMe
Catalyst Pd(PPh

)

(5 mol%)
Pd(PPh

)

(5 mol%)
Pd

(dba)

(1 mol%) + SPhos (2 mol%)
Base/Solvent K

CO

/ Toluene:H

O
K

CO

/ Toluene:H

O
K

PO

/ Toluene:H

O
Temp/Time 85°C / 4 h100°C / 12 h100°C / 6 h
Yield (Isolated) 92% 45% 88%
Analysis Full conversion. Clean profile.Incomplete conversion. Dehalogenation side-products observed.High conversion.[1] SPhos ligand enables oxidative addition.
Key Observations
  • The "Standard" Trap: Using tetrakis(triphenylphosphine)palladium(0) on the Chloro-derivative is a common error. The catalyst decomposes (Pd black precipitation) before significant oxidative addition occurs, leading to poor yields (~45%).

  • The Ligand Solution: Switching to SPhos or XPhos (Buchwald biaryl phosphines) restores the yield of the Chloro-derivative to near-parity with the Bromo-derivative (88% vs 92%).

Experimental Protocols

Protocol A: The "Gold Standard" (Bromo-Phenylalanine)

Recommended for discovery chemistry and rapid library generation.

Materials:

  • N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv)[3]
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DME/Water (4:1) or Toluene/Water (4:1)[4]

Step-by-Step:

  • Setup: Charge a reaction vial with the Bromo-Phe substrate, boronic acid, and K

    
    CO
    
    
    
    .
  • Degassing: Add solvents and sparge with Argon for 10 minutes. Critical: Oxygen poisons Pd(0).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    quickly under Argon flow. Cap the vial immediately.
  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LCMS.[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: The "Advanced" Method (Chloro-Phenylalanine)

Recommended for scale-up or cost-sensitive projects.

Materials:

  • N-Boc-4-chloro-L-phenylalanine methyl ester (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst Source: Pd

    
    (dba)
    
    
    
    (0.01 equiv)
  • Ligand: SPhos (0.02 equiv) or XPhos

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) - Phosphate is preferred over carbonate for difficult couplings.

Step-by-Step:

  • Pre-complexation: In a separate small vial, dissolve Pd

    
    (dba)
    
    
    
    and SPhos in the reaction solvent (e.g., Toluene or Dioxane). Stir at RT for 10 mins to generate the active catalytic species (Solution turns from dark purple to orange/red).
  • Main Setup: Charge the main vessel with Chloro-Phe, boronic acid, and K

    
    PO
    
    
    
    .
  • Combination: Add the pre-formed catalyst solution to the main vessel.

  • Reaction: Heat to 100–110°C . Note: Higher energy is required to breach the activation barrier.

  • Monitoring: Reaction typically requires 6–12 hours.

Strategic Decision Framework

When should you switch from Br to Cl? Use this logic flow to decide.

DecisionTree Start Start: Select Substrate Scale What is the Scale? Start->Scale Small < 10 grams (Discovery) Scale->Small Speed is priority Large > 100 grams (Process) Scale->Large Cost is priority UseBr Use Bromo-Phe (High Yield, Simple) Small->UseBr Budget Is Catalyst Cost a Constraint? Large->Budget Budget->UseBr No UseCl Use Chloro-Phe (Low SM Cost, Complex Cat) Budget->UseCl Yes

Figure 2: Decision matrix for selecting between Bromo- and Chloro-phenylalanine precursors.

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][4][5] "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Application Notes. Link

  • Yoneda Labs. (2025).[6] "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources. Link

Sources

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